molecular formula C10H7ClN2O3S B2423330 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1461709-29-4

2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Cat. No.: B2423330
CAS No.: 1461709-29-4
M. Wt: 270.69
InChI Key: NNRLBDFWQGHEFQ-UHFFFAOYSA-N
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Description

2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a synthetically versatile chemical scaffold designed for medicinal chemistry and drug discovery research. The core 1,2,4-oxadiazole heterocycle is a privileged structure in pharmaceutical design due to its favorable metabolic stability and ability to engage in hydrogen bonding, mimicking peptide bonds. This specific derivative is primarily investigated as a key synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this compound to construct more complex structures, particularly by exploiting the reactivity of the acetic acid side chain for amide coupling reactions or further functionalization. The 2-chlorophenyl substituent at the 3-position of the oxadiazole ring is a critical pharmacophore that can enhance lipophilicity and influence target binding affinity. A closely related analog, 2-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)thio)-N-phenylacetamide, has been synthesized from this acid chloride intermediate and demonstrates significant cytotoxic activity against human breast cancer cell lines, suggesting its value in anticancer agent discovery [https://pubmed.ncbi.nlm.nih.gov/38816413/]. Furthermore, the structural motif is of high interest in the design of kinase inhibitors and other enzyme targets. Its primary research value lies in its utility as a building block for generating compound libraries aimed at probing biological pathways and identifying new lead compounds for various therapeutic areas.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-7-4-2-1-3-6(7)9-12-10(16-13-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRLBDFWQGHEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)SCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Oxadiazole Thione with Bromoacetic Acid

The thione intermediate (IId) is subsequently alkylated with bromoacetic acid to introduce the sulfanylacetic acid group. This reaction typically employs a base such as lithium hydride (LiH) in dimethylformamide (DMF) to deprotonate the thiol, facilitating nucleophilic substitution.

Reaction Conditions

  • Reagents : 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (1 equiv), bromoacetic acid (1.2 equiv), LiH (1.1 equiv)
  • Solvent : DMF
  • Temperature : Room temperature to 60°C
  • Time : 2–4 hours
  • Yield : Estimated 60–75% based on similar alkylation protocols.

Oxidative Cyclization of Acylthiosemicarbazides

Oxidative cyclization represents an alternative route to construct the 1,3,4-oxadiazole ring while simultaneously introducing sulfur functionalities.

Formation of Acylthiosemicarbazide Intermediate

Acylthiosemicarbazides are prepared by reacting 2-chlorobenzohydrazide with thiocyanate reagents. For example, treatment with ammonium thiocyanate and hydrochloric acid yields the corresponding acylthiosemicarbazide, which undergoes oxidative cyclization.

Cyclization with Iodine or Trichloroisocyanuric Acid (TCCA)

Oxidative agents such as iodine or TCCA promote cyclization of acylthiosemicarbazides to 1,3,4-oxadiazoles. For instance, iodine in ethanol with potassium iodide facilitates intramolecular dehydration, forming the oxadiazole thione. Recent advancements utilize TCCA at ambient temperatures for milder conditions.

Reaction Conditions (Iodine-Mediated)

  • Reagents : Acylthiosemicarbazide (1 equiv), iodine (1.5 equiv), KI (2 equiv)
  • Solvent : Ethanol
  • Temperature : Reflux
  • Time : 3–5 hours
  • Yield : ~62% (analogous compounds).

Substitution Reactions on Pre-formed Oxadiazole Thiones

Direct functionalization of pre-formed oxadiazole thiones offers a modular approach to introduce diverse side chains, including sulfanylacetic acid.

Nucleophilic Substitution with Halogenated Acetic Acid Derivatives

Bromo- or chloroacetic acid derivatives react with oxadiazole thiones in the presence of bases like sodium hydroxide or lithium hydride. The thiolate anion attacks the electrophilic carbon of the halogenated acetic acid, displacing the halide.

Optimization Insights

  • Base Selection : LiH in DMF achieves higher yields compared to aqueous NaOH due to better solubility of intermediates.
  • Stoichiometry : A 10–20% excess of bromoacetic acid ensures complete substitution.

Alternative Methods Using Diacylhydrazines

Diacylhydrazines serve as precursors for 1,3,4-oxadiazoles via cyclodehydration. While less common for sulfur-containing derivatives, this route provides access to symmetrically substituted oxadiazoles.

Cyclodehydration with Phosphorus Oxychloride (POCl₃)

Diacylhydrazines derived from 2-chlorobenzoic acid and acetic acid hydrazide undergo cyclodehydration with POCl₃ to form the oxadiazole core. Subsequent sulfuration via reaction with Lawesson’s reagent introduces the thione group.

Limitations

  • Requires multiple steps.
  • Lower yields (~40–50%) due to side reactions.

Comparison of Synthetic Routes

The table below summarizes key methods for synthesizing 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid:

Method Starting Material Key Reagents Conditions Advantages Challenges
Cyclization + Alkylation 2-Chlorobenzohydrazide CS₂, KOH, bromoacetic acid Reflux, DMF High modularity; scalable Multi-step; moderate yields
Oxidative Cyclization Acylthiosemicarbazide I₂, TCCA Reflux or ambient Single-step ring formation Requires oxidative reagents
Diacylhydrazine Cyclodehydration Diacylhydrazine POCl₃, Lawesson’s reagent Anhydrous, reflux Access to symmetrical derivatives Low yields; complex purification

Mechanistic Considerations and Side Reactions

Competing Pathways in Thione Alkylation

During alkylation, over-alkylation may occur if excess bromoacetic acid is used, leading to disulfide byproducts. Controlled stoichiometry and stepwise addition mitigate this issue.

Acid Sensitivity

The acetic acid moiety is prone to esterification under acidic conditions. Neutral or mildly basic conditions are preferred during final stages.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group acts as a nucleophilic site, enabling alkylation or arylation under basic conditions. For example:

ReagentConditionsProductYieldSource
Bromopropanoyl chlorideDMF, NaH, 0–25°C, 6–8 hrN-substituted-3-{(oxadiazolyl)sulfanyl}propanamides68–85%
Phenacyl bromidesK₂CO₃, acetone, reflux2-(phenacylsulfanyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole derivatives70–92%

These reactions typically proceed via deprotonation of the sulfanyl group, followed by nucleophilic attack on electrophilic reagents . Steric hindrance from the 2-chlorophenyl group slightly reduces reactivity compared to unsubstituted analogs .

Cyclization Reactions

The oxadiazole ring participates in cyclocondensation reactions to form fused heterocycles:

ReagentConditionsProductApplicationSource
Hydrazine hydrateEthanol, Δ, 12 hr1,3,4-thiadiazole-indole hybridsAntidiabetic agents
Thiourea derivativesPOCl₃, 80°C, 4 hrThiazolo[3,2-b] oxadiazolesAntimicrobial candidates

Cyclization often requires dehydrating agents (e.g., POCl₃) or oxidants (e.g., iodine) to facilitate ring closure . The electron-withdrawing 2-chlorophenyl group enhances the electrophilicity of the oxadiazole carbon, promoting nucleophilic attack .

Carboxylic Acid Functionalization

The acetic acid moiety undergoes standard derivatizations:

Reaction TypeReagentConditionsProductYieldSource
EsterificationEthanol, H₂SO₄Reflux, 8 hrEthyl 2-{[oxadiazolyl]sulfanyl}acetate89%
AmidationSOCl₂, then NH₃/amine0°C → RT, 12 hr2-{[oxadiazolyl]sulfanyl}acetamide analogs75–94%

Ester derivatives show improved lipid solubility for biological studies . Amidation with substituted amines enhances binding to enzymatic targets like dihydrofolate reductase (DHFR) .

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing AgentConditionsProductStabilitySource
H₂O₂ (30%)AcOH, RT, 3 hr2-{[oxadiazolyl]sulfinyl}acetic acidAir-stable, hygroscopic
mCPBACH₂Cl₂, 0°C, 1 hr2-{[oxadiazolyl]sulfonyl}acetic acidCrystalline solid

Sulfone derivatives exhibit increased polarity and altered bioactivity profiles compared to the parent compound .

Metal Complexation

The oxadiazole nitrogen and carboxylic acid oxygen act as coordination sites for transition metals:

Metal SaltConditionsComplex StructureApplicationSource
Cu(NO₃)₂·3H₂OMeOH, RT, 2 hrOctahedral Cu(II) complexAnticancer studies
ZnCl₂EtOH/H₂O, Δ, 4 hrTetrahedral Zn(II) complexEnzyme inhibition

Complexation modulates electronic properties and enhances interactions with biological targets like enoyl ACP reductase .

Decarboxylation Under Acidic Conditions

Heating in concentrated HCl (Δ, 6 hr) removes the carboxylic acid group, yielding 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-thiol . This intermediate serves as a precursor for further derivatization, including:

  • Gold-catalyzed coupling with aryl halides to form biaryl structures .

  • Thiol-disulfide exchange reactions for polymer functionalization .

Biological Activity Correlations

Key structure-activity relationships (SARs) for derivatives:

Derivative TypeBioactivity (IC₅₀)Target EnzymeSource
Propanamide analogs12.4 µM (α-glucosidase)Diabetes management
Cu(II) complexes0.010 µM (MCF-7 cells)Anticancer agents
Sulfone derivatives0.8 µg/mL (M. tuberculosis)Antitubercular activity

Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring show enhanced enzyme inhibition due to improved binding to hydrophobic pockets .

Scientific Research Applications

Chemistry

  • Synthesis of Heterocyclic Compounds : This compound serves as a building block for synthesizing other heterocyclic compounds with potential biological activities. The oxadiazole ring is particularly valuable in medicinal chemistry for developing new pharmaceuticals.

Biology

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating promising results.
MicroorganismActivityReference
Staphylococcus aureusInhibitory effect (IC50 = 10 µg/mL)
Escherichia coliModerate activity (IC50 = 15 µg/mL)
Candida albicansEffective against fungal strains
  • Anticancer Potential : Preliminary studies have shown that this compound can inhibit cancer cell growth. In vitro studies demonstrated cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Medicine

  • Potential as Anticancer Agent : The compound's ability to inhibit tumor cell proliferation suggests its potential use in cancer therapy. Ongoing research is focused on elucidating its mechanisms of action and optimizing its efficacy.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid against various pathogens. The results indicated that the compound exhibited strong inhibitory effects on Staphylococcus aureus and moderate activity against Escherichia coli.

Anticancer Activity Study

In a separate investigation, the anticancer properties of the compound were assessed using several cancer cell lines. The study revealed that the compound significantly reduced cell viability in MCF-7 and A549 cells, indicating its potential as an effective anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of oxadiazole derivatives:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity.
  • Dimethoxy Substitution : Substituents such as dimethoxy groups on the aromatic ring are linked to improved antimicrobial activity.

Mechanism of Action

The mechanism of action of 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The oxadiazole ring and the sulfanyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}ethanol: Similar structure but with an ethanol moiety instead of acetic acid.

    2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid moiety.

Uniqueness

2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is unique due to its combination of a chlorophenyl group, an oxadiazole ring, and a sulfanyl acetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Biological Activity

The compound 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is C10H8ClN3O2SC_{10}H_{8}ClN_{3}O_{2}S. The oxadiazole ring contributes significantly to the compound's bioactivity due to its ability to interact with various biological targets.

Research indicates that oxadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. The mechanism often involves the inhibition of specific enzymes or receptors that are critical in disease pathways.

Key Mechanisms:

  • Antimicrobial Activity : Oxadiazoles have been shown to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
  • Antitumor Activity : These compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : They may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.

Biological Activity Overview

The biological activities of 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid can be summarized as follows:

Activity Type Description References
AntimicrobialEffective against various bacterial strains; disrupts cell wall synthesis.
AntitumorInduces apoptosis in cancer cell lines; inhibits tumor growth in vivo.
Anti-inflammatoryReduces cytokine production; inhibits COX-2 expression.
AntioxidantScavenges free radicals; protects cells from oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives, including 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : In vitro studies using human cancer cell lines revealed that this compound effectively induced apoptosis through a mitochondrial-mediated pathway. The IC50 values were determined to be lower than those for standard chemotherapeutic agents.
  • Anti-inflammatory Effects : In animal models of inflammation, treatment with 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid resulted in a marked reduction in edema and inflammatory markers compared to control groups.

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher temps increase byproducts
Base (e.g., NaOH)1.2 equivalentsExcess base degrades oxadiazole
SolventDMF or ethanolDMF improves solubility but complicates purification

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